
3,4-Di(pyridin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Di(pyridin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with two pyridine groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(pyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the catalyst.
化学反应分析
Types of Reactions
3,4-Di(pyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or mCPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amines or alcohols.
科学研究应用
3,4-Di(pyridin-4-yl)morpholine has several applications in scientific research:
作用机制
The mechanism of action of 3,4-Di(pyridin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
4-Morpholinopyridine: Similar in structure but with only one pyridine ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a central pyridine ring with two pyridine substituents.
Pyrrolidine Derivatives: These compounds share the nitrogen heterocycle but differ in the ring structure and substituents.
Uniqueness
3,4-Di(pyridin-4-yl)morpholine is unique due to its dual pyridine substitution on the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with specific biological activities or material properties .
属性
CAS 编号 |
143798-68-9 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
3,4-dipyridin-4-ylmorpholine |
InChI |
InChI=1S/C14H15N3O/c1-5-15-6-2-12(1)14-11-18-10-9-17(14)13-3-7-16-8-4-13/h1-8,14H,9-11H2 |
InChI 键 |
CADITOOOKAHWQK-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1C2=CC=NC=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
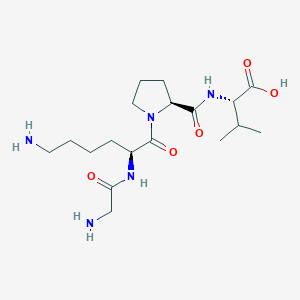
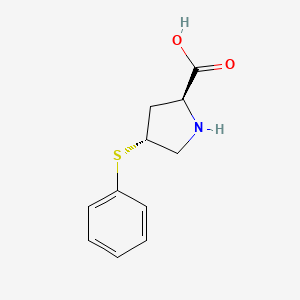
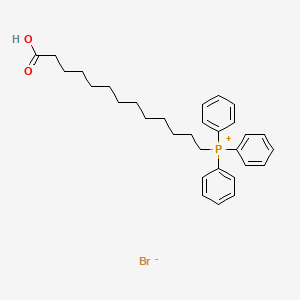
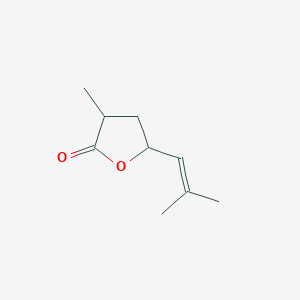
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)
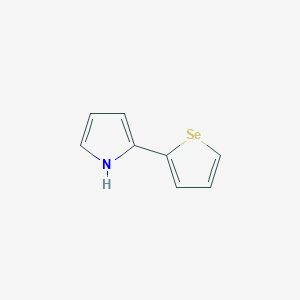


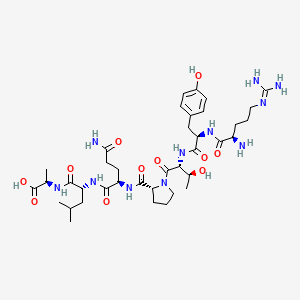
![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)

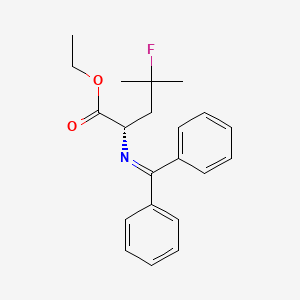
![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
